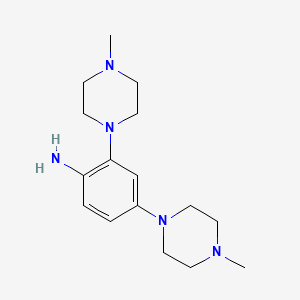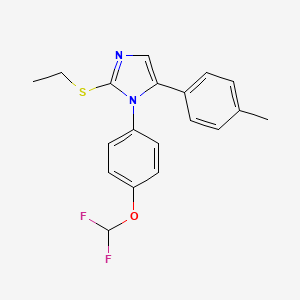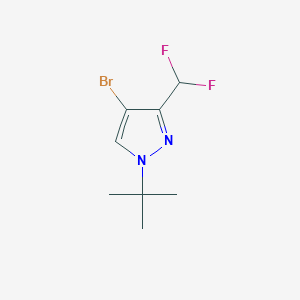
2,4-Bis(4-methylpiperazin-1-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Bis(4-methylpiperazin-1-yl)aniline is a chemical compound with the molecular formula C16H27N5 and a molecular weight of 289.42 g/mol . It is characterized by the presence of two 4-methylpiperazin-1-yl groups attached to an aniline core. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(4-methylpiperazin-1-yl)aniline typically involves the reaction of 2,4-dichloroaniline with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of chlorine atoms with 4-methylpiperazin-1-yl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to meet the required specifications .
化学反応の分析
Types of Reactions
2,4-Bis(4-methylpiperazin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the aniline or piperazine rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
科学的研究の応用
2,4-Bis(4-methylpiperazin-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2,4-Bis(4-methylpiperazin-1-yl)aniline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. It may also interact with nucleic acids, affecting gene expression and cellular functions. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-(4-Methylpiperazin-1-yl)aniline: A related compound with a single piperazine group.
2,4-Diaminotoluene: Similar aniline derivative with different substituents.
N,N’-Bis(4-methylpiperazin-1-yl)benzene-1,4-diamine: Another compound with two piperazine groups but different substitution patterns.
Uniqueness
2,4-Bis(4-methylpiperazin-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual piperazine groups enhance its reactivity and potential interactions with biological targets, making it a valuable compound in research and development .
特性
IUPAC Name |
2,4-bis(4-methylpiperazin-1-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5/c1-18-5-9-20(10-6-18)14-3-4-15(17)16(13-14)21-11-7-19(2)8-12-21/h3-4,13H,5-12,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJCFZUIUCDMNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)N)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2829671.png)
![N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide](/img/structure/B2829672.png)
![3-[(2-Methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl morpholine-4-carboxylate](/img/structure/B2829673.png)
![2-[3-[[Methyl(phenylmethoxycarbonyl)amino]methyl]phenoxy]acetic acid](/img/structure/B2829675.png)

![4-{4-[2-(thiophen-2-yl)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione](/img/structure/B2829677.png)
![2-(9-(3-chloro-4-methylphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2829679.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2829680.png)

![(5E)-5-[(3-bromophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2829684.png)


![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B2829691.png)
![6-[(3-Chlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2829692.png)
